Selective Chemosensitization of VCR-Resistant P388 Cells vs. Direct Cytotoxicity of Enmein and Oridonin
In a direct head-to-head panel of 15 Isodon diterpenoids, dihydroenmein (compound 2) was the only compound to demonstrate a large window between intrinsic inactivity and VCR-enhanced cytotoxicity [1]. Against murine VCR-resistant P388 cells in the presence of 15 nM VCR, dihydroenmein exhibited an IC50 of 67 µM, whereas its IC50 against VCR-resistant cells without VCR was >120 µM (>1.8-fold selective enhancement) [1]. In contrast, enmein (compound 1) showed no such chemosensitizing window, with IC50 values of 7.2 µM (P388/S) and 7.5 µM (P388/VCR+) reflecting direct cytotoxicity independent of VCR [1]. Oridonin (compound 8) displayed potent direct cytotoxicity against HeLa (IC50 ~5.0 µM) and HL-60 (IC50 ~9.0 µM) cells, demonstrating broad antitumor activity rather than chemosensitization [1].
| Evidence Dimension | Cytotoxic activity against VCR-resistant P388 cells (P388/VCR+) in co-existence of 15 nM VCR |
|---|---|
| Target Compound Data | IC50 = 67 µM (with VCR 15 nM); IC50 >120 µM (without VCR) |
| Comparator Or Baseline | Enmein: IC50 = 7.5 µM (with VCR 15 nM), IC50 = 7.7 µM (without VCR); Oridonin: IC50 = 9.6 µM (P388/S); Kamebanin: IC50 = 0.63 µM (P388/VCR+) |
| Quantified Difference | Dihydroenmein shows >1.8-fold enhancement with VCR vs. no VCR; enmein shows no enhancement (ratio ~1.0); oridonin and kamebanin show potent direct cytotoxicity rather than enhancement. |
| Conditions | CCK-8 assay; murine VCR-resistant P388 cells; co-incubation with 15 nM vincristine; 48 h |
Why This Matters
This demonstrates that dihydroenmein is uniquely suited for studies on drug resistance reversal mechanisms, unlike its direct-cytotoxic analogs which may confound such experiments.
- [1] Ohsaki, A.; Ozawa, M.; Komiya, M.; et al. The cytotoxic activity of diterpenoids from Isodon species. Nat. Prod. Commun. 2012, 7 (8), 977-980. View Source
